

Thermodynamic Profiling of Dimethylamino-Functionalized Benzyl Alcohol Derivatives

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Compound of Interest

Compound Name: *Benzenemethanol, a-[1-(dimethylamino)ethyl]-*

CAS No.: 1201-56-5

Cat. No.: B3418117

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Executive Summary

In the rational design of pharmaceutical agents, dimethylamino-functionalized benzyl alcohols represent a critical structural motif. Exemplified by compounds such as

-methylephedrine (

-[1-(dimethylamino)ethyl]benzyl alcohol) and 4-(dimethylamino)benzyl alcohol, this class serves both as active pharmaceutical ingredients (APIs) and versatile chiral intermediates.

For drug development professionals, the thermodynamic profile of these derivatives—specifically their solid-state energetics (enthalpy of fusion), ionization constants (pKa), and partition coefficients (LogP)—dictates their bioavailability, formulation stability, and blood-brain barrier (BBB) permeability. This guide provides a rigorous analysis of these properties, supported by experimental protocols and field-validated data, to bridge the gap between molecular structure and clinical performance.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of this class is governed by the interplay between the hydrophobic benzyl core and the hydrophilic/basic amino-alcohol side chain. We focus on two primary isomers that illustrate the impact of functional group positioning:

Feature	Compound A: -Methylephedrine	Compound B: 4-(Dimethylamino)benzyl alcohol
IUPAC Name	(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol	[4-(dimethylamino)phenyl]methanol
CAS Registry	552-79-4	1703-46-4
Structure Type	Chiral Amino Alcohol (Side-chain substituted)	Achiral Aniline Derivative (Ring substituted)
Key Interaction	Intramolecular H-bond (OH N)	Intermolecular H-bond donor/acceptor
Thermodynamic Role	API / Chiral Auxiliary	Synthetic Intermediate / Reagent

The Intramolecular Hydrogen Bond Effect

In N-methylephedrine and related

-amino alcohols, the proximity of the hydroxyl (-OH) and amine (-N(CH

)

) groups allows for the formation of a 5-membered intramolecular hydrogen bond.

- Thermodynamic Consequence: This internal "lock" reduces the energy penalty for desolvation when entering a lipid membrane, effectively increasing the experimental LogP compared to predictive models that assume full solvation of both groups.

Solid-State Thermodynamics

Understanding the crystal lattice energy is prerequisite for predicting solubility. The Enthalpy of Fusion (

) is the direct measure of the energy required to break the crystal lattice.

Key Parameters[2]

- Melting Point (

):

- -Methylephedrine:[1]87.5°C (360.65 K) [1][2].[1]
- Note: Racemic mixtures often form conglomerates rather than true racemates, leading to different melting points for the racemate vs. pure enantiomer.[1]

- Enthalpy of Fusion (

):

- Experimental values range from 21.8 to 30.6 kJ/mol [3].
- Significance: A moderate

suggests a lattice stabilized by van der Waals forces and weak H-bonding, predicting reasonable intrinsic solubility in organic solvents.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine

and

with high precision.

- Sample Preparation: Weigh 2–5 mg of the dried derivative into a Tzero aluminum pan. Hermetically seal to prevent sublimation (critical for benzyl alcohols).
- Equilibration: Hold sample at 25°C for 5 minutes to ensure thermal equilibrium.

- Ramp: Heat at 5°C/min from 25°C to 150°C.
 - Why 5°C/min? Slower rates reduce thermal lag, providing a more accurate onset temperature () for pure materials.
- Analysis: Integrate the endothermic melting peak.
 - = Extrapolated onset temperature.
 - = Area under the curve (J/g)
Molecular Weight (g/mol).

Solution Thermodynamics & Bio-Relevant Properties[3][4]

Once in solution, the thermodynamic behavior is dominated by ionization (pKa) and lipophilicity (LogP).

Ionization Constant (pKa)

The dimethylamino group is basic. For N-methylephedrine, the thermodynamic pKa is 8.50 – 8.81 at 25°C [4][5].[2][3]

- Physiological Implication:
 - At pH 7.4 (Blood): Using the Henderson-Hasselbalch equation:
 - The drug exists primarily as a cation. This favors aqueous solubility but theoretically hinders passive diffusion across the BBB. However, the neutral fraction (7%) is highly lipophilic (see LogP below), driving equilibrium toward membrane permeation.

Lipophilicity (LogP vs. LogD)

- Experimental LogP (Octanol/Water):2.47 [6].[1]
- Predicted LogP: ~1.70.

- Analysis: The experimental value is significantly higher than predicted. This confirms the intramolecular H-bond hypothesis (Section 2.1), which "hides" the polar groups from the solvent, making the molecule behave more hydrophobically than its constituent atoms suggest.

Protocol: Potentiometric pKa Determination

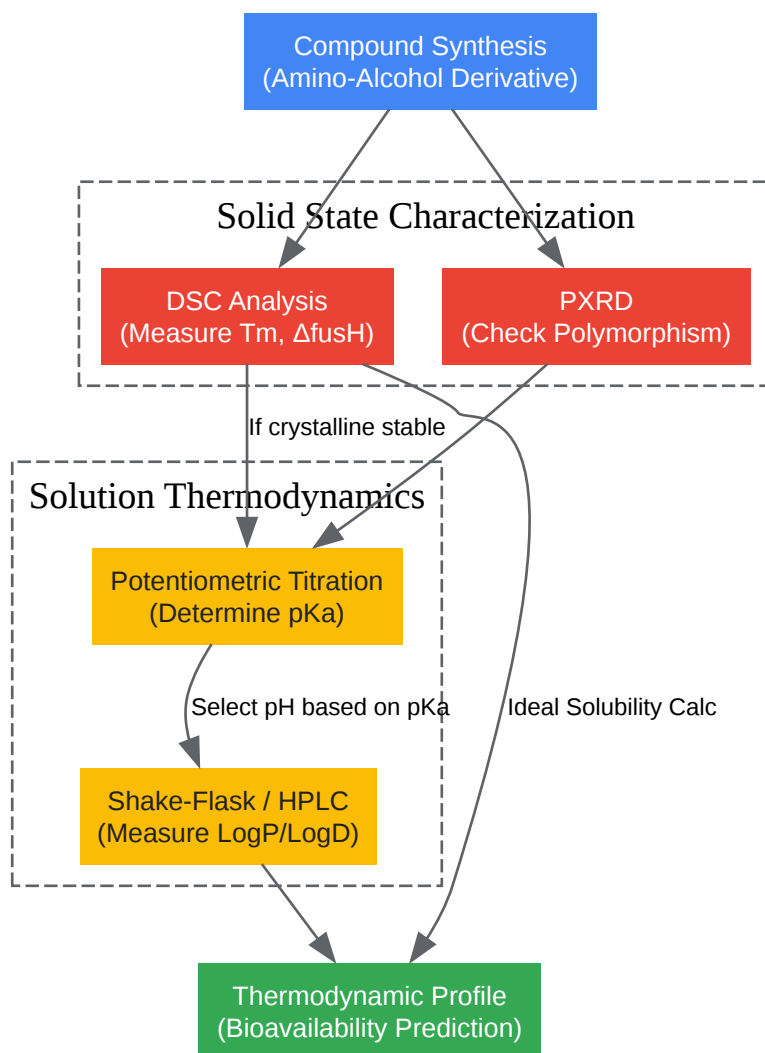
Objective: Accurate determination of thermodynamic pKa free from co-solvent effects.

- Setup: Use a specialized titrator (e.g., Sirius T3) with a glass pH electrode and Ag/AgCl reference.
- Solution: Dissolve ~10 mg of compound in 10 mL of 0.15 M KCl (to mimic physiological ionic strength).
 - Note: If solubility is low, use a Methanol/Water co-solvent method (titrate at 20%, 30%, 40% MeOH and extrapolate to 0%).
- Titrant: Titrate with 0.5 M KOH (starting from acidic pH) or 0.5 M HCl (starting from basic pH).
- Calculation: Fit the Bjerrum plot. The inflection point represents the pKa.

Visualization of Workflows

Thermodynamic Profiling Workflow

The following diagram illustrates the logical flow for characterizing these derivatives, ensuring self-validating data sets.

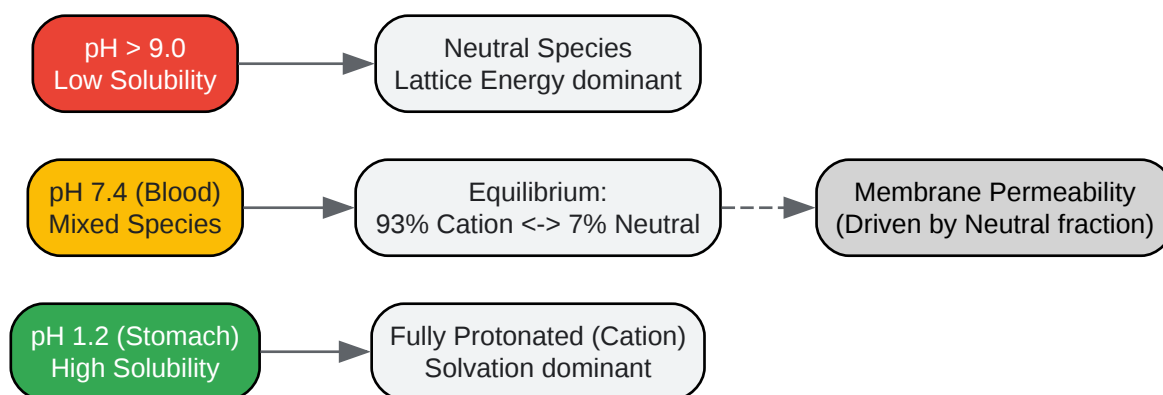


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Caption: Integrated workflow for thermodynamic characterization, linking solid-state stability to solution-phase behavior.

Solubility-Ionization Logic

This diagram visualizes how the pKa of ~8.5 dictates the solubility strategy.



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Caption: pH-dependent solubility behavior of dimethylamino ethyl benzyl alcohol derivatives (pKa ~8.5).

Summary of Thermodynamic Parameters

Parameter	Value (N-Methylephedrine)	Method	Relevance
Melting Point ()	87.5°C	DSC (5°C/min)	Solid-state stability; processing temp limits.
Enthalpy of Fusion ()	21.8 – 30.6 kJ/mol	DSC Integration	Predicts ideal solubility ().
pKa (Thermodynamic)	8.50 – 8.81	Potentiometry	Determines ionization at physiological pH.
LogP (Octanol/Water)	2.47	Shake-flask	Lipophilicity; BBB penetration potential.
	+123.23 kJ/mol	Group Contribution	Stability relative to elemental standard state.

References

- PubChem.N-Methylephedrine | C11H17NO.[4] National Library of Medicine. [[Link](#)]
- NIST Chemistry WebBook.Methylephedrine, Enthalpy of Fusion. National Institute of Standards and Technology.[4] [[Link](#)]
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- DrugFuture.N-Methylephedrine Properties and Solubility. [[Link](#)]

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Sources

- 1. Buy (+)-N-Methylephedrine | 42151-56-4 | >98% [[smolecule.com](https://www.smolecule.com)]
- 2. epfl.ch [epfl.ch]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
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